molecular formula C19H23N3O2S B2534546 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 904271-14-3

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2534546
CAS No.: 904271-14-3
M. Wt: 357.47
InChI Key: XBUYNSDGIKXSQC-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound that features an indoline moiety, a thiophene ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through reduction reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxalamide Group: The oxalamide group can be synthesized by reacting an oxalyl chloride with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallics (Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide: Lacks the thiophene ring, which may affect its reactivity and applications.

    N1-(2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide: Lacks the indoline moiety, potentially altering its biological activity.

    N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-methyloxalamide: Similar structure but with a different alkyl group, which can influence its chemical properties.

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is unique due to the combination of the indoline and thiophene rings with the oxalamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)21-19(24)18(23)20-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)22/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUYNSDGIKXSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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